

Cy5.5 DBCO: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Cy5.5 DBCO

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This technical guide provides an in-depth overview of Cyanine5.5 (Cy5.5) DBCO, a near-infrared (NIR) fluorescent probe widely utilized in biological research and drug development. This document, intended for researchers, scientists, and professionals in drug development, details the spectral properties, experimental protocols, and key applications of this versatile molecule.

Core Properties of Cy5.5 DBCO

Cy5.5 DBCO is a bright and photostable fluorescent dye belonging to the cyanine family. It is functionalized with a dibenzocyclooctyne (DBCO) group, enabling its use in copper-free click chemistry reactions. This bioorthogonal conjugation method, known as strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the efficient and specific labeling of azide-modified biomolecules in complex biological systems without the need for a cytotoxic copper catalyst. The fluorescence of **Cy5.5 DBCO** is largely insensitive to pH variations between 4 and 10, making it suitable for a wide range of biological applications.

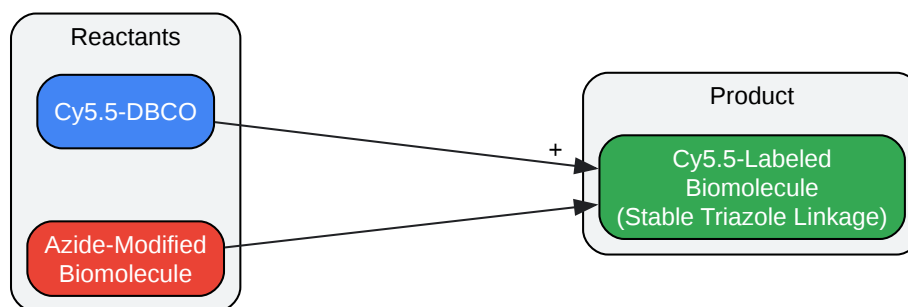
The key spectral properties of **Cy5.5 DBCO** are summarized in the table below. It is important to note that these values may vary slightly between different suppliers.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	673 - 684 nm	[1][2]
Emission Maximum (λ_{em})	691 - 710 nm	[1][2]
Molar Extinction Coefficient (ϵ)	190,000 - 250,000 M ⁻¹ cm ⁻¹	[3][4]
Fluorescence Quantum Yield (Φ)	~0.2 - 0.21	[1][2]
Spectrally Similar Dyes	Alexa Fluor® 680, DyLight® 680, IRDye® 680	[5]

Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The utility of **Cy5.5 DBCO** lies in its ability to participate in SPAAC reactions. The DBCO group possesses a strained triple bond that readily reacts with an azide group to form a stable triazole linkage. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.

Figure 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cy5.5 DBCO.



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Caption: Diagram illustrating the SPAAC reaction between **Cy5.5 DBCO** and an azide-modified biomolecule.

Experimental Protocols

The following sections provide detailed methodologies for common applications of **Cy5.5 DBCO**.

General Workflow for Labeling Biomolecules

A typical experimental workflow for labeling a biomolecule with **Cy5.5 DBCO** via SPAAC involves the introduction of an azide group into the target molecule, followed by the click reaction with **Cy5.5 DBCO**, and subsequent purification of the conjugate.

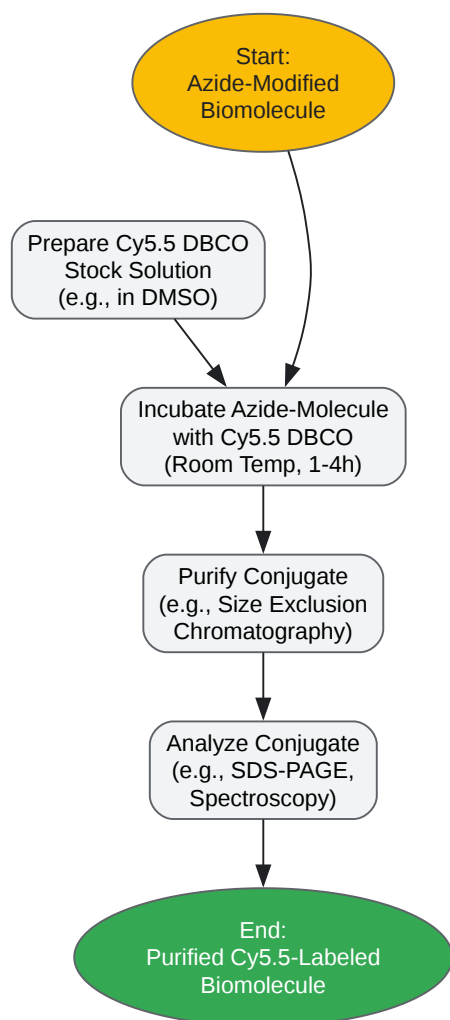


Figure 2: General experimental workflow for biomolecule labeling with Cy5.5 DBCO.

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Caption: A flowchart outlining the key steps for labeling biomolecules using **Cy5.5 DBCO**.

Protocol 1: Labeling of Proteins

This protocol provides a general guideline for labeling azide-modified proteins with **Cy5.5 DBCO**.

Materials:

- Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
- **Cy5.5 DBCO**
- Anhydrous Dimethyl sulfoxide (DMSO)
- Purification column (e.g., Sephadex G-25)

Procedure:

- Prepare **Cy5.5 DBCO** Stock Solution: Dissolve **Cy5.5 DBCO** in DMSO to a final concentration of 1-10 mM.
- Reaction Setup:
 - Adjust the concentration of the azide-modified protein to 1-10 mg/mL in the reaction buffer.
 - Add the **Cy5.5 DBCO** stock solution to the protein solution at a molar ratio of 10-20 fold excess of the dye. The final DMSO concentration should be kept below 10%.
- Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
- Purification: Remove the unreacted **Cy5.5 DBCO** by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS).
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5).

Protocol 2: Labeling of Live Cells

This protocol describes the surface labeling of azide-modified live cells.

Materials:

- Cells with azide groups incorporated into their surface glycans (e.g., by metabolic labeling with an azide-containing sugar)
- **Cy5.5 DBCO**
- Phosphate-buffered saline (PBS) or other suitable cell culture medium
- Flow cytometer or fluorescence microscope

Procedure:

- Cell Preparation: Harvest the azide-modified cells and wash them with PBS.
- Labeling:
 - Resuspend the cells in a suitable buffer at a density of 1×10^6 cells/mL.
 - Add **Cy5.5 DBCO** to a final concentration of 10-50 μ M.
 - Incubate the cells for 30-60 minutes at 37°C, protected from light.
- Washing: Wash the cells two to three times with PBS to remove any unbound dye.
- Analysis: Analyze the labeled cells by flow cytometry or fluorescence microscopy using appropriate filter sets for Cy5.5 (Excitation: ~650 nm, Emission: ~670 nm long-pass).

Applications in Research and Drug Development

The unique properties of **Cy5.5 DBCO** make it a valuable tool in various research areas:

- In Vivo Imaging: The near-infrared emission of Cy5.5 allows for deep tissue penetration, making it ideal for non-invasive imaging in small animal models to track the biodistribution of labeled cells, antibodies, or nanoparticles.
- Drug Targeting and Delivery: **Cy5.5 DBCO** can be used to label drug delivery vehicles or therapeutic molecules to monitor their localization and accumulation at target sites.

- Glycan Imaging: Through metabolic labeling with azide-functionalized sugars, **Cy5.5 DBCO** enables the visualization and tracking of glycans in living cells and organisms.
- Protein and Nucleic Acid Labeling: The specific and efficient labeling of proteins and nucleic acids allows for their detection and tracking in various biological assays.

Conclusion

Cy5.5 DBCO is a powerful near-infrared fluorescent probe that, through its participation in strain-promoted azide-alkyne cycloaddition, offers a robust and versatile method for labeling a wide array of biomolecules. Its excellent spectral properties and biocompatible conjugation chemistry make it an indispensable tool for researchers and professionals in the fields of cell biology, drug development, and in vivo imaging.

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References

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- To cite this document: BenchChem. [Cy5.5 DBCO: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15604810/docs#cy5-5-dbc0-a-comprehensive-technical-guide-for-researchers>]

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